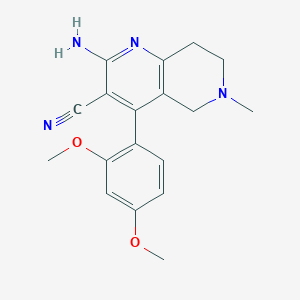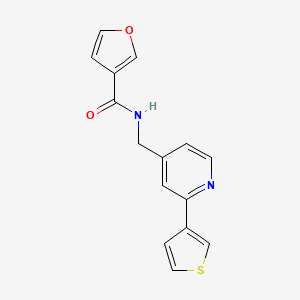
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups, including a thiophene, a pyridine, a furan, and a carboxamide group. These groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system of the pyridine, thiophene, and furan rings. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring could result in interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, particularly at the carboxamide group. For example, it could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” may also have potential in these areas.
Organic Intermediate in Synthesis
The compound can serve as an organic intermediate in synthesis . It contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the creation of other complex organic compounds.
Fungicidal Activity
Some compounds similar to “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” have shown good fungicidal activities against certain types of fungi . This suggests that the compound could potentially be used in the development of new fungicides.
Photovoltaic Materials
Conjugated materials containing similar structures have been used in the creation of photovoltaic materials . This suggests that “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” could potentially be used in the development of solar cells or other photovoltaic devices.
Anticancer Activity
Some novel compounds similar to “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” have shown to cause morphological and nuclear changes in MCF-7, a type of breast cancer cell . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Enzyme Inhibitors or Specific Ligand Drugs
Boric acid compounds, which are related to the compound , are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The exact interaction of this compound with its targets would depend on the specific nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .
Result of Action
Compounds with similar structures have been known to induce various cellular responses
Action Environment
The action, efficacy, and stability of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-2-5-19-9-12)17-8-11-1-4-16-14(7-11)13-3-6-20-10-13/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDBYJAMUSCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

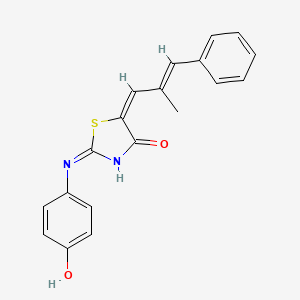

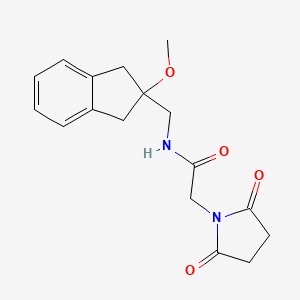
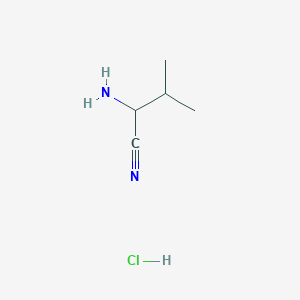
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)

![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)
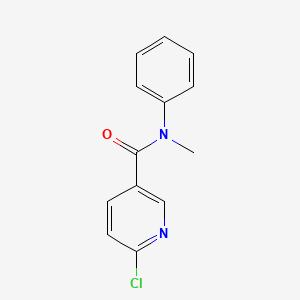
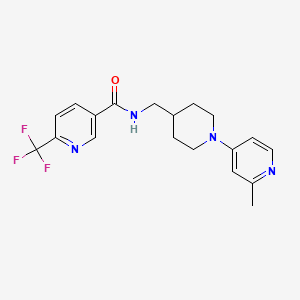
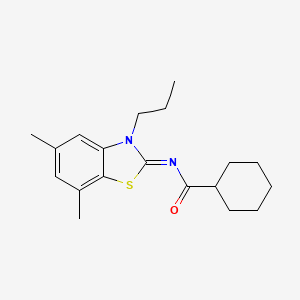
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)


